methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate
Description
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Properties
IUPAC Name |
methyl 4-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-25-17(22)12-2-6-16(7-3-12)26(23,24)21-13-4-5-14(21)11-15(10-13)20-9-8-18-19-20/h2-3,6-9,13-15H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSFDUINLVYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit cytotoxic activities against various cancer cell lines.
Mode of Action
It’s worth noting that similar compounds have shown to induce apoptosis in cancer cells. Apoptosis is a form of programmed cell death, which is a crucial process in maintaining the health and development of organisms.
Biochemical Pathways
Similar compounds have been reported to inhibit tubulin polymerization. Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport.
Biological Activity
Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a triazole ring and an azabicyclo framework. The synthesis typically involves multi-step reactions that include:
- Formation of the Triazole Ring : Utilizing azides and terminal alkynes in a copper-catalyzed reaction.
- Sulfonylation : Introducing the sulfonyl group to enhance solubility and biological activity.
- Final Esterification : Converting the carboxylic acid derivative into the methyl ester for improved pharmacokinetic properties.
Biological Activity Overview
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that various triazoles can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antiviral Properties
Triazole derivatives have been investigated for their antiviral activity against viruses such as HIV and HCV. The mechanism often involves interference with viral replication processes .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The triazole structure is known for its ability to interact with DNA and inhibit cell division in various cancer types .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results demonstrated significant inhibition zones against tested strains, indicating its potential as a therapeutic agent.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound exhibited dose-dependent cytotoxic effects, with IC50 values ranging from 20 to 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 25 |
| A549 | 45 |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The triazole ring may act as a competitive inhibitor for enzymes critical in microbial metabolism.
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes in cancer cells.
- Cell Membrane Disruption : It has been suggested that the sulfonyl group enhances membrane permeability, facilitating cellular uptake and increasing bioactivity.
Scientific Research Applications
Chemical Formula
- Molecular Formula : C₁₅H₁₈N₄O₃S
- Molecular Weight : 342.39 g/mol
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antibacterial and antifungal properties. Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate has been investigated for its efficacy against various pathogens.
Case Study: Antibacterial Efficacy
A study demonstrated that derivatives of triazole compounds showed potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The sulfonyl group enhances the compound's solubility and bioavailability, making it a promising candidate for further development in antimicrobial therapies .
Anticancer Potential
Triazole derivatives have also been recognized for their anticancer properties. The compound's unique structure allows it to inhibit specific enzymes involved in cancer cell proliferation.
Research Findings
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and death . This makes it a potential candidate for developing new anticancer drugs.
Central Nervous System Effects
The bicyclic structure of the compound suggests potential applications in neurology, particularly concerning its effects on neurotransmitter systems.
Neuropharmacological Studies
Preliminary studies indicate that the compound may influence dopamine and serotonin pathways, which are critical in treating disorders like depression and anxiety. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .
Development of Functional Materials
The unique chemical properties of this compound allow it to be used in creating functional materials with specific properties.
Case Study: Polymer Composites
Research has explored incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. The sulfonyl group provides additional interactions within the polymer network, leading to improved performance characteristics in applications such as coatings and adhesives .
Table: Summary of Applications
| Application Area | Specific Use Case | Research Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacterial strains |
| Anticancer therapies | Induces apoptosis in cancer cell lines | |
| Pharmacology | Neurological treatments | Influences neurotransmitter systems |
| Material Science | Functional materials | Enhances mechanical properties in polymer composites |
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for preparing methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate?
Methodological Answer: The synthesis involves multi-step protocols, typically starting with functionalization of the 8-azabicyclo[3.2.1]octane core. Key steps include:
- Triazole Introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,3-triazole moiety at the bicyclo[3.2.1]octane C3 position .
- Sulfonylation : Reaction of the bicyclic amine with 4-(chlorosulfonyl)benzoic acid methyl ester under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetonitrile) to achieve >95% purity .
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature (Sulfonylation) | 0–5°C | Minimizes side reactions |
| Solvent (CuAAC) | DMSO or acetonitrile | Enhances reaction efficiency |
| Catalyst Loading (CuAAC) | 5 mol% CuI | Balances cost and reactivity |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign bicyclic proton environments (e.g., axial vs. equatorial protons at C3 and C8) and sulfonyl/benzoate substituents. Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the bicyclo[3.2.1]octane core .
- X-ray Crystallography : Determines absolute stereochemistry (if chiral centers exist) and confirms triazole orientation relative to the bicyclic system .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ or [M+Na]+ peaks) with <2 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the roles of the triazole and sulfonyl groups in biological activity?
Methodological Answer:
- Triazole Modifications : Synthesize analogs with 1,2,4-triazole or substituted triazoles (e.g., 4-fluoro-1H-1,2,3-triazole) to assess electronic/steric effects on target binding .
- Sulfonyl Bioisosteres : Replace the sulfonyl group with carbonyl or phosphonate groups to probe hydrogen-bonding interactions .
- Assay Design :
- Enzymatic Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) due to sulfonyl’s electron-withdrawing properties .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to correlate sulfonyl/triazole hydrophobicity with membrane permeability .
Q. What strategies resolve discrepancies in biological activity data across different assay systems (e.g., in vitro vs. cell-based models)?
Methodological Answer:
-
Assay Optimization Table :
Discrepancy Source Resolution Strategy Example Application Solubility Issues Use co-solvents (DMSO ≤0.1%) or liposomes Cell-based cytotoxicity assays Metabolic Instability Pre-incubate with liver microsomes Pharmacokinetic profiling Off-target Effects CRISPR/Cas9 knockout of unrelated receptors Target validation studies -
Data Normalization : Express activity as % inhibition relative to positive/negative controls to account for inter-assay variability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to ATP-binding pockets (e.g., kinase targets). Key considerations:
- Triazole’s π-π stacking with aromatic residues (e.g., Phe in kinase active sites) .
- Sulfonyl group’s hydrogen bonding with backbone amides .
- Molecular Dynamics (MD) Simulations : Simulate >100 ns trajectories to assess binding stability under physiological conditions (e.g., explicit solvent models) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvents?
Methodological Answer:
-
Systematic Solubility Testing :
Solvent Observed Solubility (mg/mL) Literature Conflict Source DMSO 25.3 ± 1.2 Discrepancy due to impurities PBS (pH 7.4) 0.05 ± 0.01 Ionic strength variations -
Root-Cause Analysis :
- HPLC-PDA : Check for degradation products in aged DMSO stocks.
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
